(1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

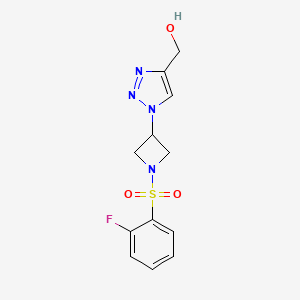

This compound features a 1,2,3-triazole core substituted at the 4-position with a hydroxymethyl group (-CH2OH) and at the 1-position with an azetidine ring (4-membered nitrogen heterocycle). The azetidine is further functionalized with a 2-fluorophenylsulfonyl group at its 1-position. The triazole-hydroxymethyl motif is common in medicinal chemistry, often associated with hydrogen-bonding capabilities and enzymatic interactions .

Properties

Molecular Formula |

C12H13FN4O3S |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

[1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]triazol-4-yl]methanol |

InChI |

InChI=1S/C12H13FN4O3S/c13-11-3-1-2-4-12(11)21(19,20)16-6-10(7-16)17-5-9(8-18)14-15-17/h1-5,10,18H,6-8H2 |

InChI Key |

MDSQWBBZNUDRKG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C=C(N=N3)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol typically involves multi-step organic synthesis. The process begins with the preparation of the azetidine ring, followed by the introduction of the fluorophenyl sulfonyl group. The triazole ring is then formed through a cycloaddition reaction, and finally, the methanol group is introduced.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group could yield (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)formaldehyde or (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

The unique structural configuration of (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol makes it a candidate for drug development. Research has indicated several potential therapeutic applications:

- Antimicrobial Activity : Initial studies have suggested that compounds containing triazole rings exhibit antimicrobial properties against various pathogens. The binding affinity of the compound to specific proteins and enzymes may influence their activity, leading to potential applications in treating infections caused by resistant bacteria .

- Anticancer Properties : The azetidine and triazole components may interact with cellular pathways involved in cancer progression. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Interaction Studies

Research into the binding interactions of this compound with biological macromolecules is crucial for understanding its mechanism of action. Preliminary findings indicate:

- Hydrogen Bonding : The compound can form hydrogen bonds with target biomolecules, enhancing its binding affinity and specificity.

- Hydrophobic Interactions : The presence of hydrophobic regions within the molecule allows it to interact favorably with lipid membranes or hydrophobic pockets of proteins, potentially influencing their function .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazole-containing compounds revealed that this compound exhibited cytotoxic effects against several cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Key Structural Features of Comparable Compounds

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*LogP values estimated via fragment-based methods.

- Key Observations: The target compound’s sulfonyl group increases polarity compared to benzyl or diphenylmethyl analogs, improving aqueous solubility relative to purely hydrophobic derivatives . Fluorine substitution (mono- or di-) reduces LogP marginally compared to chlorinated analogs, balancing lipophilicity and solubility .

Crystallographic and Computational Analysis

- Structural Confirmation : Tools like SHELXL () and WinGX () are critical for resolving azetidine ring conformation and triazole planarity.

- Electrostatic Effects : The 2-fluorophenylsulfonyl group in the target compound likely induces electron-withdrawing effects, polarizing the azetidine nitrogen for nucleophilic interactions .

Biological Activity

The compound (1-(1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic molecule characterized by its unique structural features, including an azetidine ring, a triazole moiety, and a sulfonyl group. This compound belongs to the class of 1,2,3-triazoles, which are well-known for their diverse biological activities and applications in medicinal chemistry.

Structural Characteristics

The structural configuration of this compound imparts specific chemical reactivity and biological properties that differentiate it from other similar compounds. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets, making it a subject of interest in drug development.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets. The mechanism involves binding to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

In Vitro Studies

Research has demonstrated that compounds containing triazole moieties exhibit significant biological activities. For example, studies on similar triazole compounds have shown potent inhibitory effects on lipoxygenase (LOX), an enzyme involved in inflammatory processes. Compounds with IC50 values ranging from 17.43 μM to 27.53 μM were reported . This suggests that this compound may possess anti-inflammatory properties.

Case Studies

Several studies have explored the pharmacological potential of triazole derivatives:

- Antimicrobial Activity : A study evaluated various triazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .

- Anti-inflammatory Effects : Another study focused on triazole compounds as potential anti-inflammatory agents. The findings suggested that these compounds could effectively inhibit LOX activity, which is implicated in various inflammatory diseases .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol?

- Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging click chemistry. For example:

- Step 1 : React 1-azido-4-bromobenzene with propargyl alcohol under Cu(OAc)₂ catalysis to form the triazole core .

- Step 2 : Functionalize the azetidine ring via sulfonylation using 2-fluorophenylsulfonyl chloride.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or crystallization (ethanol/water) ensures purity .

Q. How is structural characterization performed for this compound, particularly for confirming regiochemistry and stereochemistry?

- Techniques :

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm sulfonamide geometry .

- NMR : , , and NMR to verify triazole/azetidine connectivity and fluorophenyl substitution .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for assessing purity and stability under experimental conditions?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .

- TGA/DSC : Evaluate thermal stability (e.g., decomposition above 200°C) .

- Elemental analysis : Match experimental vs. theoretical C/H/N/S values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models (e.g., DFT-optimized structures vs. crystallographic data)?

- Approach :

- Compare DFT-optimized geometries (B3LYP/6-31G*) with SHELXL-refined X-ray data to identify torsional discrepancies (e.g., sulfonamide dihedral angles) .

- Use WinGX/ORTEP to visualize anisotropic displacement parameters and validate hydrogen-bonding networks .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives in biological assays?

- Methodology :

- Analog synthesis : Modify the fluorophenyl group (e.g., 3-F, 4-F) or replace the sulfonyl group with carbonyl/phosphoryl moieties .

- Biological testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) with IC₅₀ dose-response curves. Correlate electronic effects (Hammett σ values) with activity .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Solutions :

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for crystal growth .

- Additives : Use seed crystals or ionic liquids to induce nucleation .

- Data collection : Employ synchrotron radiation for weakly diffracting crystals (e.g., resolution < 1.0 Å) .

Q. What computational tools are suitable for predicting pharmacokinetic properties (e.g., logP, solubility)?

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.